(1-methylpiperidin-4-yl) 4-methylbenzenesulfonate
Overview
Description
(1-Methylpiperidin-4-yl) 4-methylbenzenesulfonate is a chemical compound with the molecular formula C₁₃H₁₉NO₃S and a molecular weight of 269.36 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used as a building block in organic synthesis and pharmaceutical research .
Preparation Methods
The synthesis of (1-methylpiperidin-4-yl) 4-methylbenzenesulfonate typically involves the reaction of 1-methylpiperidine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
(1-Methylpiperidin-4-yl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles such as amines or alcohols.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, bases, and specific oxidizing or reducing agents. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
(1-Methylpiperidin-4-yl) 4-methylbenzenesulfonate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Drug Development: It serves as a precursor for the synthesis of various pharmaceutical compounds, including those with analgesic, anti-inflammatory, and antipsychotic properties.
Chemical Synthesis: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of (1-methylpiperidin-4-yl) 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonate group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, the piperidine ring can interact with receptor sites, affecting signal transduction pathways .
Comparison with Similar Compounds
(1-Methylpiperidin-4-yl) 4-methylbenzenesulfonate is unique due to its specific structural features, such as the presence of both a piperidine ring and a sulfonate group. Similar compounds include:
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and 1-methylpiperidine share the piperidine ring structure but differ in their functional groups.
Sulfonate Esters: Compounds like methyl 4-methylbenzenesulfonate and ethyl 4-methylbenzenesulfonate share the sulfonate group but differ in their alkyl groups.
Properties
IUPAC Name |
(1-methylpiperidin-4-yl) 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-11-3-5-13(6-4-11)18(15,16)17-12-7-9-14(2)10-8-12/h3-6,12H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXBDIPVBFVOMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(CC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801208627 | |
Record name | 4-Piperidinol, 1-methyl-, 4-(4-methylbenzenesulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801208627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132710-79-3 | |
Record name | 4-Piperidinol, 1-methyl-, 4-(4-methylbenzenesulfonate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132710-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinol, 1-methyl-, 4-(4-methylbenzenesulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801208627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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